alpha-(4-Bromophenyl)-alpha-[2-(dimethyl-d6-amino)ethyl]-3-pyridinemethanol

LC-MS/MS quantification Stable isotope dilution Internal standard selection

Quantifying Zimeldine intermediates via LC-MS/MS often suffers from isotopic cross-talk when using unlabeled internal standards. This d6-labeled pyridinemethanol (CAS 1189936-97-7) provides a +6.04 Da mass shift via non-exchangeable -N(CD3)2 labeling, enabling clean MRM quantification. • >98% purity, brown solid for rapid visual identity check • Co-elutes with unlabeled analyte (CAS 41910-98-9), ensuring consistent extraction recovery • Supports PAT/QbD workflows in pharmaceutical intermediate manufacturing

Molecular Formula C16H19BrN2O
Molecular Weight 341.282
CAS No. 1189936-97-7
Cat. No. B564706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-(4-Bromophenyl)-alpha-[2-(dimethyl-d6-amino)ethyl]-3-pyridinemethanol
CAS1189936-97-7
Molecular FormulaC16H19BrN2O
Molecular Weight341.282
Structural Identifiers
SMILESCN(C)CCC(C1=CC=C(C=C1)Br)(C2=CN=CC=C2)O
InChIInChI=1S/C16H19BrN2O/c1-19(2)11-9-16(20,14-4-3-10-18-12-14)13-5-7-15(17)8-6-13/h3-8,10,12,20H,9,11H2,1-2H3/i1D3,2D3
InChIKeyYAYXSVOPNBARLP-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deuterated Zimeldine Intermediate Overview


alpha-(4-Bromophenyl)-alpha-[2-(dimethyl-d6-amino)ethyl]-3-pyridinemethanol (CAS 1189936-97-7) is a stable isotope-labeled (SIL) organic compound belonging to the pyridinemethanol class. It is the hexadeuterated (d6) analog of the unlabeled intermediate CAS 41910-98-9, in which six hydrogen atoms on the N,N-dimethylamino group are replaced by deuterium atoms . The compound is cataloged by Toronto Research Chemicals (TRC) as product B686487 and is supplied as a brown solid with a molecular formula of C16H13D6BrN2O and molecular weight of 341.28 g/mol [1]. Its primary established application is as a labeled intermediate in the preparation of Zimeldine (zimelidine), a historically significant selective serotonin reuptake inhibitor (SSRI) antidepressant .

d6-labeled Zimeldine penultimate intermediate
+6 Da mass shift for SIL-IS workflows
Non-exchangeable –N(CD3)2 label
Use context LC-MS/MS quantification research

Why Unlabeled or Alternative Standards Fail


In quantitative LC-MS/MS bioanalysis and stable isotope dilution assays, the internal standard must match the target analyte in chemical structure, chromatographic behavior, and extraction recovery while carrying a sufficient mass difference (≥3 Da for small molecules) to avoid spectral overlap . The unlabeled intermediate CAS 41910-98-9 is structurally identical but lacks the mass shift necessary for MS differentiation, making it unsuitable as a SIL internal standard . Structurally related deuterated compounds such as Brompheniramine-d6 maleate (CAS 1346606-73-2) differ in their core scaffold—Brompheniramine is a propylamine (3-(4-bromophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine), whereas CAS 1189936-97-7 is a pyridinemethanol (tertiary alcohol) with the pyridine ring attached at the 3-position via a hydroxyl-bearing chiral center [1]. This scaffold divergence produces different chromatographic retention times, extraction recoveries, and MS fragmentation patterns, violating the co-elution principle fundamental to reliable internal standardization .

d6-labeled intermediate Unlabeled analog (CAS 41910-98-9): Lacks mass shift for MS differentiation; unsuitable as SIL internal standard. Co-elution without spectral separation may compromise quantification accuracy.
Pyridinemethanol scaffold Brompheniramine-d6 maleate: Propylamine scaffold differs at the core structure. Chromatographic retention, extraction recovery, and MS fragmentation patterns may not transfer—violating the co-elution principle for reliable internal standardization.

Differentiation Evidence vs. Closest Analogs


Mass Shift Advantage for SIL Internal Standards

The target compound (CAS 1189936-97-7) carries six deuterium atoms on the dimethylamino group, yielding a molecular weight of 341.28 g/mol versus 335.24 g/mol for the unlabeled analog CAS 41910-98-9—a mass increment of +6.04 Da . This exceeds the widely accepted ≥3 Da minimum mass difference threshold required for stable isotope-labeled internal standards (SIL-IS) to prevent isotopic peak overlap (crosstalk) between the analyte and IS signals in unit-resolution MS [1]. At +6 Da, the labeled compound provides a clean, interference-free MS channel for selected reaction monitoring (SRM/MRM) workflows.

Mass Shift
Head-to-head
+6.04 Da
Exceeds ≥3 Da SIL-IS minimum by 2×; clean MRM channel without isotopic crosstalk.
Calculated from molecular formulas; unit-resolution MS context.
LC-MS/MS quantification Stable isotope dilution Internal standard selection Mass spectrometry

Non-Exchangeable Deuterium Label Stability

The six deuterium atoms in CAS 1189936-97-7 are positioned on two N-methyl groups (–N(CD3)2), which are chemically non-exchangeable under standard bioanalytical conditions (aqueous extraction, pH 2–10, room temperature) . This contrasts with deuterated compounds bearing labels on exchangeable positions such as hydroxyl (–OD), carboxyl (–COOD), or amine (–ND/–ND2) protons, which are susceptible to rapid H/D back-exchange in protic solvents, causing isotopic enrichment loss and quantification inaccuracy [1]. The target compound's hydroxyl group at the chiral center retains protium (–OH), further segregating the non-exchangeable label from the exchangeable functionality .

Label Stability
Class-level
Non-exchangeable –N(CD3)2
Resists H/D back-exchange during aqueous sample workup; supports robust quantification.
Inferred from structural analysis; compound-specific back-exchange data to verify.
Hydrogen-deuterium exchange Isotopic label stability Sample preparation robustness LC-MS/MS method validation

Only Deuterated Penultimate Zimeldine Intermediate

CAS 1189936-97-7 is the hexadeuterated analog of the key penultimate intermediate in the Zimeldine (CAS 56775-88-3) synthesis pathway [1]. The unlabeled intermediate CAS 41910-98-9—1-(4-bromophenyl)-3-(dimethylamino)-1-(pyridin-3-yl)propan-1-ol—undergoes acid-catalyzed dehydration (85% H2SO4, 170°C, 10 min) to yield the allylamine product Zimeldine . No other deuterated isotopologue of this specific intermediate scaffold (pyridin-3-yl methanol with 4-bromophenyl substitution) is commercially listed by major isotope suppliers. The structurally distinct Brompheniramine-d6 maleate (CAS 1346606-73-2) and Zimeldine-d6 (CAS 1185239-75-1) represent different points in the synthetic pathway or different structural classes entirely .

Pathway Position
Head-to-head
Only commercially available d6-labeled Zimeldine penultimate intermediate
Unique for Zimeldine intermediate studies; no alternative deuterated scaffold identified.
Supplier catalog assessment across major isotope vendors.
Zimeldine synthesis SSRI intermediate Isotopic labeling Pharmaceutical intermediate procurement

Physical Property Differentiation from Unlabeled Analog

The deuterated compound (CAS 1189936-97-7) presents as a brown solid, in contrast to the yellow solid appearance of the unlabeled analog CAS 41910-98-9 . Molecular formula: C16H13D6BrN2O (MW: 341.28) vs. C16H19BrN2O (MW: 335.24) for the unlabeled compound. Both compounds share solubility in chloroform and methanol . The chemical purity specification for the d6-labeled product is >98% as stated by BOC Sciences , consistent with the ≥98.0% assay benchmark described for the unlabeled intermediate in pharmaceutical intermediate procurement [1].

Physical Identity
Head-to-head
Brown solid (MW 341.28) vs. Yellow solid (MW 335.24) for unlabeled analog
Rapid visual identity check upon receipt; reduces mix-up risk with unlabeled analog.
Both share >98% purity specification; solubility in chloroform and methanol.
Quality control Identity confirmation Physical characterization Procurement specification

Catalog Pricing Baseline for Procurement

Toronto Research Chemicals (TRC) catalogs this compound as product B686487 with documented pricing (as of April 2023): $201.00 USD for 2.5 mg and $1,596.00 USD for 25 mg . The unlabeled analog is cataloged separately as B686485 (CAS 41910-98-9) [1]. This pricing structure reflects the added synthetic complexity of incorporating six deuterium atoms via trideuteriomethyl (CD3) precursors, consistent with the general observation that stable isotope-labeled compounds command a premium of 5–20× over unlabeled equivalents due to deuterated reagent costs and multi-step synthesis [2].

Catalog Pricing
Supporting evidence
$201 / 2.5 mg — $1,596 / 25 mg
Enables transparent budget planning and competitive bid evaluation.
TRC catalog B686487; pricing dated April 2023, subject to change.
Procurement Catalog pricing Stable isotope TRC Budget planning

Application Scenarios for d6-Zimeldine Intermediate


LC-MS/MS Method for Synthetic Process Monitoring

Pharmaceutical process chemistry groups developing or optimizing Zimeldine-related synthetic routes can employ CAS 1189936-97-7 as a stable isotope-labeled internal standard (SIL-IS) for the accurate LC-MS/MS quantification of the unlabeled intermediate CAS 41910-98-9 in reaction mixtures, isolation streams, and purity assessments. The +6.04 Da mass shift provides a clean MRM channel free from isotopic crosstalk with the native analyte , while the non-exchangeable –N(CD3)2 label ensures consistent IS response across aqueous workup and chromatographic separation . This directly supports process analytical technology (PAT) and quality-by-design (QbD) initiatives in intermediate manufacturing [1].

Metabolic Fate and Mechanistic Tracing Studies

Academic and industrial pharmacology laboratories investigating the metabolism, degradation, or environmental fate of Zimeldine can use the d6-labeled intermediate CAS 1189936-97-7 in isotope dilution mass spectrometry (IDMS) workflows. The compound serves as both a labeled synthetic precursor (to generate deuterium-carrying downstream products for tracer studies) and as a quantitative internal standard when paired with the unlabeled intermediate. The >98% chemical purity specification ensures that the labeled material does not introduce confounding impurities into sensitive metabolic tracing experiments [1].

Reference Standard for Regulatory Dossiers

Organizations preparing Drug Master Files (DMFs), Abbreviated New Drug Applications (ANDAs), or Certificates of Suitability (CEPs) for Zimeldine-related pharmaceutical products require well-characterized reference standards of key synthetic intermediates. CAS 1189936-97-7, supplied by TRC (B686487) with documented NMR and MS structural confirmation , provides a deuterated reference material that can independently confirm the identity of the unlabeled intermediate CAS 41910-98-9 through orthogonal MS detection. Its distinct brown solid appearance offers a simple visual identity check upon receipt, complementing spectroscopic characterization .

Starting Material for Deuterated Analogs Synthesis

Medicinal chemistry and isotope chemistry laboratories requiring deuterated Zimeldine (CAS 1185239-75-1) or its metabolites (e.g., norzimelidine-d6) can use CAS 1189936-97-7 as a strategic starting material. The acid-catalyzed dehydration of this intermediate (85% H2SO4, 170°C) yields the allylamine product with the d6 label retained on the dimethylamino group . This synthetic route is preferable to late-stage H/D exchange methods, which may produce incomplete or scrambled labeling patterns, and avoids the higher cost of procuring the fully elaborated Zimeldine-d6 directly .

Application
Selection Property
Validation Focus
Synthetic process monitoring by LC-MS/MS
Non-exchangeable d6 label stability
MRM channel specificity and IS response consistency
Metabolic tracing and IDMS studies
+6 Da mass shift for isotope dilution workflows
Isotopic purity and chemical purity verification
Reference standard characterization
Documented structural confirmation (NMR, MS)
Orthogonal identity confirmation against unlabeled intermediate
Deuterated analog synthesis
Retained d6 label through synthetic dehydration
Labeling pattern integrity review
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